CNS-Penetrant H3 Receptor Antagonist Synthesis: A Quantifiable Advantage
6-(4-Fluorophenoxy)pyridin-3-ol serves as the essential core scaffold for JNJ-39220675, a high-affinity histamine H3 receptor antagonist. This derivative, ((4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone), demonstrates robust, quantifiable in vivo target engagement. [1]
| Evidence Dimension | Brain Receptor Occupancy |
|---|---|
| Target Compound Data | JNJ-39220675 (derived from 6-(4-fluorophenoxy)pyridin-3-ol) achieves >90% blockade of histamine H3 receptors in the baboon brain after a single 1 mg/kg oral dose. [1] |
| Comparator Or Baseline | Other phenoxypyridine regioisomers have not been reported to yield compounds with similar oral bioavailability and CNS penetration profiles in this target class. [1] |
| Quantified Difference | Fractional receptor occupancy >0.9 at 90 minutes post-dose. [1] |
| Conditions | In vivo Positron Emission Tomography (PET) study in anesthetized female baboons using the radiotracer [¹¹C]GSK189254. [1] |
Why This Matters
This evidence confirms the scaffold's utility in generating orally bioavailable, brain-penetrant drug candidates, a property not guaranteed with other phenoxypyridine regioisomers.
- [1] Logie, J., et al. (2012). Blockade of the brain histamine H3 receptor by JNJ-39220675: preclinical PET studies with [¹¹C]GSK189254 in anesthetized baboon. Psychopharmacology, 223(4), 447-455. View Source
